

Spectroscopic Profile of Cyclopentyl Propionate: A Technical Guide

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Compound of Interest		
Compound Name:	Cyclopentyl propionate	
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Introduction

Cyclopentyl propionate is an ester characterized by a cyclopentyl ring attached to a propionate group. As with any chemical entity in the pharmaceutical and chemical research landscape, a thorough understanding of its structural and physicochemical properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule, enabling its identification, purity assessment, and structural elucidation. This technical guide presents a summary of the expected spectroscopic data for cyclopentyl propionate, based on established principles and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived spectra for **cyclopentyl propionate**, the following data tables are based on established chemical shift ranges, characteristic infrared absorption frequencies, and predictable mass spectrometry fragmentation patterns for cyclopentyl and propionate moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data for Cyclopentyl Propionate



Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
H-1' (CH-O)	4.9 - 5.2	Multiplet	1H
H-2', H-5' (CH ₂)	1.6 - 1.9	Multiplet	4H
H-3', H-4' (CH ₂)	1.4 - 1.7	Multiplet	4H
H-2 (CH ₂)	2.2 - 2.4	Quartet	2H
H-3 (CH₃)	1.0 - 1.2	Triplet	3H

Predicted in CDCl₃ at 300 MHz. Chemical shifts for the cyclopentyl group are based on typical values for cyclopentyl esters.[1][2][3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for

Cyclopentyl Propionate

Carbon	Predicted Chemical Shift (δ, ppm)
C-1 (C=O)	173 - 175
C-1' (CH-O)	75 - 78
C-2', C-5' (CH ₂)	32 - 35
C-3', C-4' (CH ₂)	23 - 26
C-2 (CH ₂)	27 - 30
C-3 (CH ₃)	8 - 11

Predicted in CDCl₃ at 75 MHz. Chemical shifts are estimated based on analogous ester compounds.[4][5][6][7][8]

Table 3: Predicted Infrared (IR) Absorption Data for Cyclopentyl Propionate



Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C=O (Ester)	1735 - 1750	Strong
C-O (Ester)	1150 - 1250	Strong
C-H (sp³ stretch)	2850 - 2960	Medium-Strong
C-H (sp³ bend)	1450 - 1470	Medium

Predicted for a liquid film sample. These are characteristic absorption frequencies for saturated aliphatic esters.[9][10][11][12]

Table 4: Predicted Mass Spectrometry (MS) Data for

Cyclopentyl Propionate

m/z	Predicted Fragment
142	[M] ⁺ (Molecular Ion)
113	[M - C2H5]+
85	[M - OCOC2H5] ⁺ or [C5H9O] ⁺
69	[C₅H ₉] ⁺
57	[C₂H₅CO] ⁺
29	[C₂H₅] ⁺

Predicted for Electron Ionization (EI) source. Fragmentation patterns are inferred from the analysis of similar esters.[13][14][15][16][17][18]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample like **cyclopentyl propionate**. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of cyclopentyl propionate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be chosen based on the sample's solubility and its residual peak should not interfere with the analyte's signals.
- Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Data Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
 and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Data Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: As cyclopentyl propionate is a liquid, the simplest method is to
 prepare a neat liquid film. Place a small drop of the sample between two salt plates (e.g.,
 NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample-loaded plates in the spectrometer and record the sample spectrum.



- The instrument software will automatically subtract the background from the sample spectrum.
- A typical spectral range is 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry (MS)

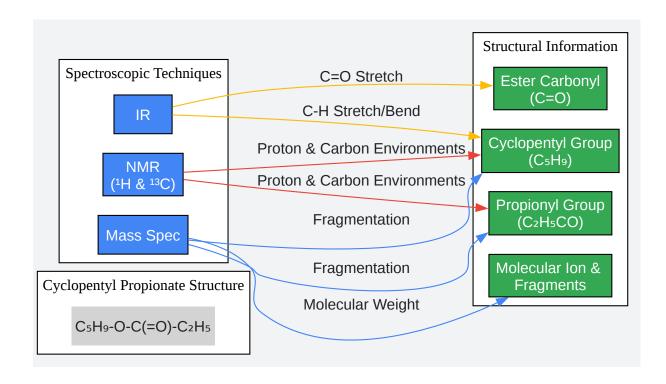
- Sample Introduction: For a volatile liquid like cyclopentyl propionate, Gas
 Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

 Direct infusion via a heated probe can also be used.
- Ionization: Electron Ionization (EI) is a common technique for this type of molecule, typically performed at 70 eV.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 20-200 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic-Structural Correlations

The following diagram illustrates how the different spectroscopic techniques provide information about the various structural components of **cyclopentyl propionate**.





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Caption: Correlation of spectroscopic techniques to structural elucidation of **cyclopentyl propionate**.

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